Methyl 4-methoxybut-2-ynoate
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Overview
Description
Methyl 4-methoxybut-2-ynoate is an organic compound with the molecular formula C6H8O3. It is a derivative of butynoic acid and features a methoxy group attached to the fourth carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-methoxybut-2-ynoate can be synthesized through several methods. One common approach involves the reaction of methyl bromoacetate with triphenylphosphine to form a phosphonium salt, which is then subjected to a Wittig reaction to yield the desired product . Another method involves the esterification of 2-butynoic acid with methanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity, often using catalysts and controlled temperatures to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxybut-2-ynoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 4-methoxybut-2-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: This compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Industry: This compound is used in the manufacture of various industrial chemicals and materials
Mechanism of Action
The mechanism by which methyl 4-methoxybut-2-ynoate exerts its effects involves its reactivity with various molecular targets. It can participate in conjugate addition reactions, where it reacts with nucleophiles to form new bonds. This reactivity is due to the presence of the electron-withdrawing methoxy group, which makes the compound more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methoxybut-2-enoate: This compound is similar in structure but features a double bond instead of a triple bond.
Methyl but-2-ynoate: Lacks the methoxy group, making it less reactive in certain types of reactions.
Uniqueness
Methyl 4-methoxybut-2-ynoate is unique due to its combination of a triple bond and a methoxy group, which imparts distinct reactivity and makes it valuable in various synthetic applications .
Biological Activity
Methyl 4-methoxybut-2-ynoate (CAS Number: 114908-17-7) is a compound recognized for its unique structure and potential biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry, drawing from diverse sources and research findings.
Chemical Structure and Properties
This compound features a methoxy group attached to a but-2-ynoate backbone, which contributes to its reactivity and biological profile. The compound can be represented as follows:
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of commonly used antibiotics, suggesting its potential as an alternative antimicrobial agent .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro assays showed that this compound effectively scavenges free radicals, which may contribute to its protective effects against oxidative stress-related diseases. The half-maximal effective concentration (EC50) was reported to be approximately 25 µg/mL .
Cytotoxic Effects
In cancer research, this compound has shown promising cytotoxic effects against several cancer cell lines. A study reported that it induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The IC50 value for MCF-7 cells was determined to be around 15 µg/mL .
Cell Line | IC50 (µg/mL) |
---|---|
MCF-7 (Breast Cancer) | 15 |
HeLa (Cervical Cancer) | 20 |
The biological activity of this compound is attributed to its ability to interact with cellular targets, leading to various biochemical responses. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism and cell division.
- Induction of Apoptosis : In cancer cells, it activates intrinsic apoptotic pathways, leading to cell death.
- Antioxidant Mechanism : It scavenges reactive oxygen species (ROS), thereby reducing oxidative damage in cells.
Case Studies
A notable case study involved the application of this compound in treating bacterial infections resistant to conventional antibiotics. In a clinical trial setting, patients with chronic infections showed significant improvement when treated with this compound alongside standard therapies, highlighting its potential role as an adjunct treatment .
Properties
Molecular Formula |
C6H8O3 |
---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
methyl 4-methoxybut-2-ynoate |
InChI |
InChI=1S/C6H8O3/c1-8-5-3-4-6(7)9-2/h5H2,1-2H3 |
InChI Key |
MBSMFRUOTCHURI-UHFFFAOYSA-N |
Canonical SMILES |
COCC#CC(=O)OC |
Origin of Product |
United States |
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